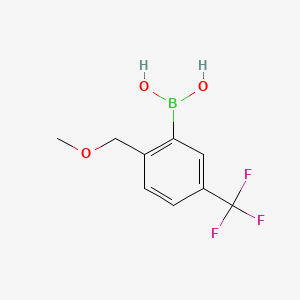
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their unique chemical properties, making them valuable in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, features a methoxymethyl group and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an organic solvent such as toluene or ethanol under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid
- 2-Methoxy-4-(trifluoromethyl)phenylboronic acid
- trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic acid
Uniqueness
(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic and steric properties, making the compound particularly useful in specific synthetic and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxymethyl group can participate in various chemical reactions, providing versatility in synthesis.
Properties
Molecular Formula |
C9H10BF3O3 |
|---|---|
Molecular Weight |
233.98 g/mol |
IUPAC Name |
[2-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O3/c1-16-5-6-2-3-7(9(11,12)13)4-8(6)10(14)15/h2-4,14-15H,5H2,1H3 |
InChI Key |
WBSOVJVRYAYPLE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















